molecular formula C8H9BrFNO B13068730 (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B13068730
M. Wt: 234.07 g/mol
InChI Key: LGHJBYLZEZHUOW-MRVPVSSYSA-N
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Description

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium azide, DMF (Dimethylformamide), elevated temperature.

Major Products Formed

    Oxidation: Formation of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanone.

    Reduction: Formation of (1S)-2-amino-1-(2-fluorophenyl)ethan-1-ol.

    Substitution: Formation of (1S)-2-amino-1-(4-azido-2-fluorophenyl)ethan-1-ol.

Scientific Research Applications

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and fluorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol
  • (1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
  • (1S)-2-amino-1-(4-bromo-2-methylphenyl)ethan-1-ol

Uniqueness

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the chiral center makes it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

LGHJBYLZEZHUOW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@@H](CN)O

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)O

Origin of Product

United States

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